molecular formula C8H12N2OS B15147306 2-methyl-N-(1,3-thiazol-2-yl)butanamide

2-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B15147306
M. Wt: 184.26 g/mol
InChI Key: KVESYUWYOZVDBZ-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,3-thiazol-2-yl)butanamide is a synthetic amide derivative featuring a thiazole ring linked to a branched butanamide chain. Thiazole-containing amides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, due to the thiazole ring's electron-rich nature and capacity for hydrogen bonding .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H12N2OS/c1-3-6(2)7(11)10-8-9-4-5-12-8/h4-6H,3H2,1-2H3,(H,9,10,11)

InChI Key

KVESYUWYOZVDBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Ring

3-Methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide () Structural Difference: A nitro group (-NO₂) at the 5-position of the thiazole ring and a methyl group at the 3-position of the butanamide chain. The methyl group may improve lipophilicity (logP) compared to unsubstituted analogs.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () Structural Difference: A dichlorophenyl group replaces the butanamide chain. This compound is reported to exhibit anti-inflammatory and analgesic activities .

Backbone Modifications

2-Methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide () Structural Difference: Replacement of the thiazole (S-containing) ring with an oxazole (O-containing) ring. This compound has a logP of 2.26 and molecular weight of 182.22, suggesting moderate lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Difference : A benzamide backbone with a hydroxyl-containing substituent.
  • Impact : The hydroxyl group enables stronger hydrogen bonding, which may improve solubility but reduce membrane permeability.

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Functional Groups
2-Methyl-N-(1,3-thiazol-2-yl)butanamide* ~183.25 ~2.3† 1 donor, 3 acceptors Thiazole, branched butanamide
3-Methyl-N-(5-nitro-thiazol-2-yl)butanamide () 229.25 ~1.8‡ 1 donor, 5 acceptors Nitro-thiazole, methyl
2-Methyl-N-(5-methyl-oxazol-3-yl)butanamide () 182.22 2.26 1 donor, 4 acceptors Oxazole, methyl
4-Chloro-N-(thiazol-2-yl)butanamide () 218.69 ~2.5 1 donor, 3 acceptors Chloro, thiazole

*Estimated based on analogs. †Predicted via analogy to . ‡Lower logP due to nitro group’s polar nature.

Crystallographic and Stability Data

  • Crystal Packing : Bulky substituents (e.g., diphenyl groups in ) introduce C—H···π and π-π interactions, affecting solubility and melting points (e.g., 409–411 K for diphenyl analogs ).

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